molecular formula C18H34N4O7S B15410820 L-Seryl-L-leucyl-L-threonyl-L-methionine CAS No. 798540-07-5

L-Seryl-L-leucyl-L-threonyl-L-methionine

Cat. No.: B15410820
CAS No.: 798540-07-5
M. Wt: 450.6 g/mol
InChI Key: VIVBOUPZXHJKLE-QMVSFRDZSA-N
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Description

L-Seryl-L-leucyl-L-threonyl-L-methionine is a tetrapeptide comprising serine (Ser), leucine (Leu), threonine (Thr), and methionine (Met) residues. Methionine, a sulfur-containing amino acid, is critical in methylation processes, protein synthesis, and redox regulation , while serine, threonine, and leucine contribute to peptide stability, solubility, and biological interactions.

Properties

CAS No.

798540-07-5

Molecular Formula

C18H34N4O7S

Molecular Weight

450.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H34N4O7S/c1-9(2)7-13(21-15(25)11(19)8-23)16(26)22-14(10(3)24)17(27)20-12(18(28)29)5-6-30-4/h9-14,23-24H,5-8,19H2,1-4H3,(H,20,27)(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1

InChI Key

VIVBOUPZXHJKLE-QMVSFRDZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Seryl-L-leucyl-L-threonyl-L-methionine with structurally related peptides:

Compound Name Amino Acid Sequence Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
L-Methionine, L-isoleucyl-L-seryl-L-threonyl-L-alanyl-L-arginyl Met-Ile-Ser-Thr-Ala-Arg C₃₆H₆₃N₁₁O₁₀S 869.99 Longer chain with arginine; potential signaling roles
L-Threonine, L-seryl-L-threonyl-L-tyrosyl-L-alanyl-L-methionyl- Thr-Ser-Thr-Tyr-Ala-Met C₂₈H₄₄N₆O₁₁S 672.75 Tyrosine inclusion for aromatic interactions; methionine enhances redox activity
L-Methionine, L-threonyl-L-histidyl-L-prolyl-L-lysyl-L-alanyl-L-seryl Met-Thr-His-Pro-Lys-Ala-Ser C₃₂H₅₄N₁₀O₁₀S 770.90 Histidine and lysine residues for metal binding and solubility
L-Methionine, L-isoleucyl-L-valyl-L-threonyl-L-glutaminyl-L-threonyl Met-Ile-Val-Thr-Gln-Thr C₂₉H₅₃N₇O₁₀S 691.36 Glutamine for hydrogen bonding; branched-chain residues for stability
Hypothetical: this compound Ser-Leu-Thr-Met C₁₉H₃₄N₄O₇S 478.56 (estimated) Compact structure; methionine enables sulfur-based interactions N/A

Key Observations :

  • Chain Length : Longer peptides (e.g., hexa- or heptapeptides) often include residues like arginine, histidine, or lysine, enhancing solubility and functional diversity .
  • Functional Groups : Methionine’s sulfur atom enables redox activity and metal coordination, while threonine and serine contribute hydroxyl groups for hydrogen bonding .
  • Biological Roles : Tyrosine-containing peptides (e.g., Thr-Ser-Thr-Tyr-Ala-Met) may interact with aromatic receptors, whereas histidine-containing analogs (e.g., Met-Thr-His-Pro-Lys-Ala-Ser) are suited for enzymatic cofactor binding .

Functional and Metabolic Comparisons

Methylation and Antioxidant Activity
  • Selenomethionine: A methionine analog with selenium replacing sulfur. It activates glutathione peroxidase (antioxidant enzyme) and resolves phase problems in X-ray crystallography .
  • Methionine in RNA Methylation: Methionine donates methyl groups via S-adenosyl-L-methionine (SAMe) for RNA methylation, a process critical in gene regulation .

Q & A

Basic Research Questions

Q. How is L-Seryl-L-leucyl-L-threonyl-L-methionine synthesized, and what methodological steps ensure purity?

  • Answer : The peptide is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

Resin activation : Use Fmoc-protected amino acids bound to a resin (e.g., Wang resin).

Sequential coupling : Add L-serine, leucine, threonine, and methionine in sequence, using coupling reagents like HBTU/HOBt.

Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

Cleavage : Release the peptide using TFA/water/TIS (95:2.5:2.5).

  • Characterization : Validate purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and confirm structure using ESI-MS or MALDI-TOF .

Q. What are the recommended storage conditions to maintain stability?

  • Answer : Store lyophilized peptide at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. Reconstitute in sterile, deionized water (pH 6–7) for short-term use, and aliquot to avoid freeze-thaw cycles .

Q. Which analytical techniques are critical for structural confirmation?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve backbone amide protons and side-chain conformations.
  • Mass spectrometry : High-resolution ESI-MS for accurate molecular weight determination (e.g., observed [M+H]⁺ = 478.23 Da).
  • Circular dichroism (CD) : Assess secondary structure in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

  • Answer : Discrepancies may arise from:

  • Experimental variability : Compare buffer conditions (e.g., ionic strength, pH) and cell lines used in assays.
  • Purity thresholds : Ensure ≥95% purity via HPLC; impurities <5% can skew dose-response curves.
  • Data synthesis : Conduct systematic reviews (PRISMA guidelines) to aggregate findings and assess bias .

Q. What computational strategies predict interactions between this compound and target proteins?

  • Answer :

Molecular docking : Use AutoDock Vina with SMILES strings (e.g., C(O)(=O)[C@H](CCSC)NC(=O)...) to model binding to enzymes like methionine aminopeptidases.

MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability.

QSAR modeling : Corlate side-chain hydrophobicity (logP) with observed inhibitory activity .

Q. What experimental designs optimize the study of its metabolic stability in vivo?

  • Answer :

  • Radiolabeling : Incorporate ¹⁴C-methionine to track degradation via scintillation counting in plasma/tissue homogenates.
  • LC-MS/MS quantification : Use MRM transitions (e.g., m/z 478→352) to measure half-life in rodent models.
  • Enzyme inhibition assays : Co-incubate with protease inhibitors (e.g., PMSF) to identify degradation pathways .

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